molecular formula C6H14O2 B3044007 (4S)-2-Methyl-2,4-pentanediol CAS No. 99210-91-0

(4S)-2-Methyl-2,4-pentanediol

Cat. No. B3044007
CAS RN: 99210-91-0
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-YFKPBYRVSA-N
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Patent
US04035403

Procedure details

Boric acid (1 mole) and 2-methyl-2,4-pentanediol (1 mole) were placed in a reaction vessel with 1000 ml of benzene and the mixture refluxed until 2 moles of water were removed. Evaporation of the benzene at reduced pressure gave a liquid which slowly crystallized to give a white solid mp 73°-75° C [literature mp 69°-70° C, H. Steinberg and D. L. Hunter, Ind. & Eng. Chem 49°, 174°-181 (1957)].
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[CH3:5][C:6](O)([CH2:8][CH:9](O)[CH3:10])[CH3:7].O>C1C=CC=CC=1>[CH3:5][C:6]1([CH3:7])[CH2:8][CH:9]([CH3:10])[O:3][B:1]([OH:4])[O:2]1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
1 mol
Type
reactant
Smiles
CC(C)(CC(C)O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed
CUSTOM
Type
CUSTOM
Details
Evaporation of the benzene at reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a liquid which
CUSTOM
Type
CUSTOM
Details
slowly crystallized

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC(C1)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.